Lipophilicity (XLogP3) Comparison: 4-Benzyloxolan-3-one vs. Unsubstituted Oxolan-3-one
4-Benzyloxolan-3-one exhibits a significantly higher predicted lipophilicity compared to the unsubstituted oxolan-3-one core. The computed XLogP3 value for 4-Benzyloxolan-3-one is 1.6, while the XLogP3 for oxolan-3-one is -0.4 [1][2]. This difference of 2.0 log units indicates a substantially increased partition coefficient favoring the organic phase, which correlates with enhanced passive membrane permeability and potential for greater binding affinity to hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Oxolan-3-one (XLogP3 = -0.4) |
| Quantified Difference | Δ = 2.0 log units |
| Conditions | In silico prediction using XLogP3 3.0 (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity directly informs a scientist's choice of building block; the benzyl compound is more suitable for targets requiring membrane penetration or hydrophobic interactions, while the unsubstituted analog is not.
- [1] PubChem. 4-Benzyloxolan-3-one. Compound Summary for CID 10845001. View Source
- [2] PubChem. 3-Oxotetrahydrofuran. Compound Summary for CID 529392. View Source
